

# Rezivertinib Clinical Trial Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Rezivertinib |           |
| Cat. No.:            | B610453      | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for experiments related to **rezivertinib** dose-escalation studies.

## **Frequently Asked Questions (FAQs)**

Q1: What is the mechanism of action for rezivertinib?

Rezivertinib, also known as AC0010 or BPI-7711, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Its primary mechanism is the selective and irreversible inhibition of mutant EGFR, including the sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation.[1][3] By binding to the ATP-binding site of the mutant EGFR, rezivertinib blocks the downstream signaling pathways, such as Ras-Raf-MEK-ERK and PI3K-AKT-mTOR, which are critical for tumor cell proliferation and survival.[1] This targeted inhibition leads to cell cycle arrest and apoptosis in cancer cells harboring these specific EGFR mutations.[1] Notably, rezivertinib shows minimal activity against wild-type EGFR, which may contribute to a more favorable safety profile compared to non-selective EGFR inhibitors.[3]

Q2: What were the key findings from the Phase 1 dose-escalation study of **rezivertinib** in patients with EGFR T790M-mutated NSCLC?

The Phase 1 study (NCT03386955) was designed to evaluate the safety, efficacy, and pharmacokinetics of **rezivertinib** in patients with advanced non-small cell lung cancer (NSCLC)



harboring the EGFR T790M mutation.[4] The study enrolled 19 patients in the dose-escalation phase and 153 in the dose-expansion phase.[4] No dose-limiting toxicities were observed during the dose-escalation phase.[4] The overall objective response rate (ORR) was 59.3%, and the median progression-free survival (PFS) was 9.7 months.[4] Treatment-related adverse events were reported in 82.0% of patients, with 17.4% experiencing grade 3 or higher events. [4] The most common grade ≥3 treatment-related adverse events were decreased neutrophil count (2.9%), leukopenia (2.9%), and pneumonia (2.9%).[4][5]

Q3: What is the recommended Phase 2 dose (RP2D) of **rezivertinib** and how was it determined?

The recommended Phase 2 dose (RP2D) for **rezivertinib** was identified as 180 mg taken orally once daily.[6] This determination was based on the safety and efficacy data from the Phase 1 dose-escalation study (NCT03386955), which evaluated doses ranging from 30 mg to 300 mg once daily.[4][5] The 180 mg dose was found to have a manageable safety profile and promising efficacy in patients with EGFR T790M-mutated advanced NSCLC.[4][6]

## **Troubleshooting Guides**

Problem: Inconsistent results in cell-based assays for rezivertinib efficacy.

- Possible Cause 1: Cell line authenticity and mutation status.
  - Troubleshooting: Regularly authenticate cell lines using short tandem repeat (STR)
    profiling. Confirm the presence of the specific EGFR mutations (e.g., T790M, exon 19
    deletion, L858R) through sequencing.
- Possible Cause 2: Variability in drug concentration or stability.
  - Troubleshooting: Prepare fresh stock solutions of rezivertinib for each experiment. Verify
    the concentration and purity of the compound using methods like HPLC. Ensure proper
    storage conditions to prevent degradation.
- Possible Cause 3: Inconsistent cell culture conditions.
  - Troubleshooting: Maintain consistent cell densities, passage numbers, and media formulations. Monitor and control incubator conditions (temperature, CO2, humidity)



closely.

Problem: High background signal in Western blot analysis of EGFR pathway proteins.

- Possible Cause 1: Non-specific antibody binding.
  - Troubleshooting: Optimize primary and secondary antibody concentrations. Use appropriate blocking buffers (e.g., 5% non-fat milk or BSA in TBST) for an adequate duration. Include isotype controls to assess non-specific binding.
- Possible Cause 2: Insufficient washing.
  - Troubleshooting: Increase the number and duration of wash steps after antibody incubations. Use a gentle rocking motion during washes to improve efficiency.
- Possible Cause 3: High protein concentration.
  - Troubleshooting: Perform a protein concentration assay (e.g., BCA) to ensure equal loading amounts. Titrate the total protein loaded per lane to find the optimal signal-to-noise ratio.

### **Data Presentation**

Table 1: Summary of Phase 1 Dose-Escalation and Expansion Study (NCT03386955) in EGFR T790M-Mutated NSCLC[4][5]



| Parameter                                    | Value                                                                  |
|----------------------------------------------|------------------------------------------------------------------------|
| Patient Population                           |                                                                        |
| Total Enrolled                               | 172 (19 in dose-escalation, 153 in dose-expansion)                     |
| Dose Levels Evaluated (Once Daily)           | 30 mg, 60 mg, 120 mg, 180 mg, 240 mg, 300 mg                           |
| Efficacy                                     |                                                                        |
| Objective Response Rate (ORR)                | 59.3% (95% CI: 51.6-66.7)                                              |
| Median Progression-Free Survival (PFS)       | 9.7 months (95% CI: 8.3-11.1)                                          |
| Safety                                       |                                                                        |
| Treatment-Related Adverse Events (Any Grade) | 82.0% (141 of 172)                                                     |
| Grade ≥3 Treatment-Related Adverse Events    | 17.4% (30 of 172)                                                      |
| Most Common Grade ≥3 TRAEs                   | Decreased neutrophil count (2.9%), Leukopenia (2.9%), Pneumonia (2.9%) |

Table 2: Summary of Phase 2a Study (First-Line Treatment in EGFR-Mutated NSCLC)[7][8]



| Parameter                                    | Value                           |
|----------------------------------------------|---------------------------------|
| Patient Population                           |                                 |
| Total Enrolled                               | 43                              |
| Treatment Dose                               | 180 mg once daily               |
| Efficacy                                     |                                 |
| Objective Response Rate (ORR)                | 83.7% (95% CI: 69.3-93.2)       |
| Median Duration of Response (DoR)            | 19.3 months (95% CI: 15.8-25.0) |
| Median Progression-Free Survival (PFS)       | 20.7 months (95% CI: 13.8-24.8) |
| Safety                                       |                                 |
| Treatment-Related Adverse Events (Any Grade) | 93.0% (40 of 43)                |
| Grade ≥3 Treatment-Related Adverse Events    | 9.3% (4 of 43)                  |

Table 3: Summary of Phase 2b Study in EGFR T790M-Mutated NSCLC[9][10]



| Parameter                                        | Value                                                                                      |
|--------------------------------------------------|--------------------------------------------------------------------------------------------|
| Patient Population                               |                                                                                            |
| Total Enrolled                                   | 226                                                                                        |
| Patients with Brain Metastases                   | 40.3% (91 of 226)                                                                          |
| Treatment Dose                                   | 180 mg once daily                                                                          |
| Efficacy                                         |                                                                                            |
| Objective Response Rate (ORR)                    | 64.6% (95% CI: 58.0-70.8)                                                                  |
| Disease Control Rate (DCR)                       | 89.8% (95% CI: 85.1-93.4)                                                                  |
| Median Duration of Response (DoR)                | 12.5 months (95% CI: 10.0-13.9)                                                            |
| Median Progression-Free Survival (PFS)           | 12.2 months (95% CI: 9.6-13.9)                                                             |
| Median Overall Survival (OS)                     | 23.9 months (95% CI: 20.0-Not Calculated)                                                  |
| CNS Efficacy (in patients with brain metastases) |                                                                                            |
| CNS Objective Response Rate (CNS-ORR)            | 69.0% (in patients with at least one brain target lesion)                                  |
| CNS Disease Control Rate (CNS-DCR)               | 100% (in patients with at least one brain target lesion)                                   |
| Safety                                           |                                                                                            |
| Treatment-Related Adverse Events (Any Grade)     | 83.2% (188 of 226)                                                                         |
| Most Common TRAEs                                | White blood cell count decreased (27.9%), Platelet count decreased (23.0%), Anemia (22.6%) |

# **Experimental Protocols**

Protocol: Phase 1 Dose-Escalation and Expansion Study (NCT03386955)[4]

• Study Design: A multicenter, open-label, Phase 1 study with a dose-escalation phase followed by a dose-expansion phase.



- Patient Population: Patients with locally advanced or metastatic NSCLC with a confirmed EGFR T790M mutation who had progressed after prior EGFR TKI therapy.
- Dose Escalation Phase:
  - A standard 3+3 design was used.
  - Patients received oral **rezivertinib** once daily in 21-day cycles at escalating dose levels (30, 60, 120, 180, 240, and 300 mg).
  - The primary endpoint was to evaluate the safety and determine the maximum tolerated dose (MTD) and RP2D.
- Dose Expansion Phase:
  - Patients were enrolled at the RP2D.
  - The primary endpoint was the objective response rate (ORR) assessed by a blinded independent central review (BICR).
- Treatment Administration: **Rezivertinib** was administered orally once daily until disease progression, unacceptable toxicity, or patient withdrawal.
- Efficacy Assessment: Tumor assessments were performed at baseline and every 6 weeks thereafter.
- Safety Assessment: Adverse events were monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

#### **Visualizations**





Click to download full resolution via product page

Caption: Rezivertinib's mechanism of action in inhibiting the EGFR signaling pathway.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is the mechanism of Rezivertinib? [synapse.patsnap.com]
- 2. What clinical trials have been conducted for Rezivertinib? [synapse.patsnap.com]
- 3. Rezivertinib | C27H30N6O3 | CID 118912975 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Safety, Efficacy, and Pharmacokinetics of Rezivertinib (BPI-7711) in Patients With Advanced NSCLC With EGFR T790M Mutation: A Phase 1 Dose-Escalation and Dose-Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Results of the phase IIa study to evaluate the efficacy and safety of rezivertinib (BPI-7711) for the first-line treatment of locally advanced or metastatic/recurrent NSCLC patients with EGFR mutation from a phase I/IIa study PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-Line Rezivertinib Treatment in Lung Cancer [lungcancerstoday.com]
- 8. Results of the phase IIa study to evaluate the efficacy and safety of rezivertinib (BPI-7711) for the first-line treatment of locally advanced or metastatic/recurrent NSCLC patients with EGFR mutation from a phase I/IIa study PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. puntoq.ull.es [puntoq.ull.es]
- To cite this document: BenchChem. [Rezivertinib Clinical Trial Technical Support Center].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610453#rezivertinib-dose-escalation-study-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.





**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com